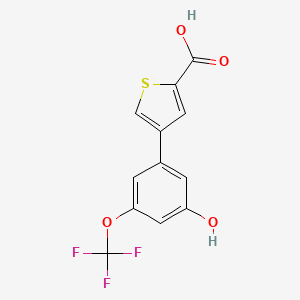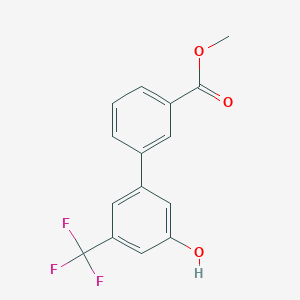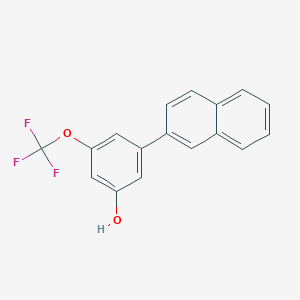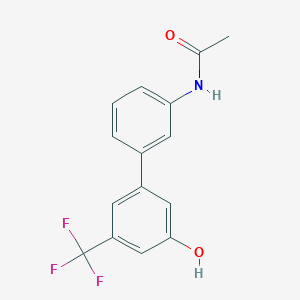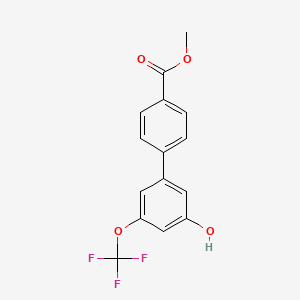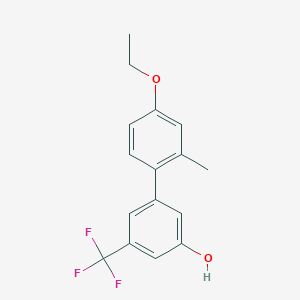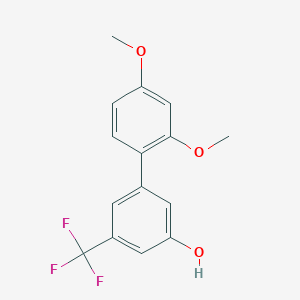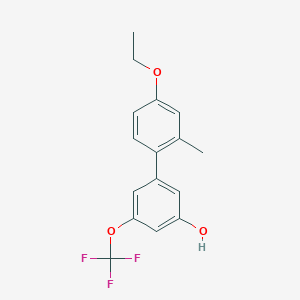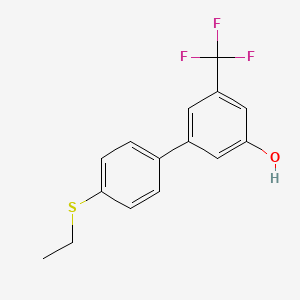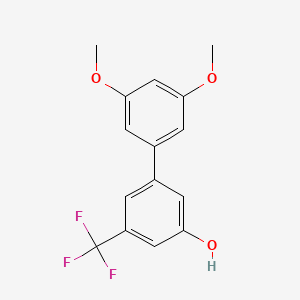
5-(3,5-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethoxyphenyl)-3-trifluoromethylphenol, or 5-DMPT-3-TFMP, is an important organic molecule that has many applications in scientific research. It is a phenol derivative that is used in a variety of ways, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a drug for treating certain medical conditions.
Applications De Recherche Scientifique
5-DMPT-3-TFMP has many applications in scientific research. It is used as a reagent for the synthesis of other compounds, such as 3-trifluoromethylphenols and 3,5-dimethoxybenzyl alcohols. It is also used as a catalyst for a variety of chemical reactions, such as the synthesis of 3,5-dimethoxybenzyl alcohols and the oxidation of 3-trifluoromethylphenols. In addition, it is used in the synthesis of pharmaceutical drugs, such as anti-inflammatory agents and antibiotics.
Mécanisme D'action
The mechanism of action of 5-DMPT-3-TFMP is not yet fully understood. However, it is believed to act as a catalyst for certain chemical reactions. It is also believed to bind to certain enzymes, which can then catalyze the desired reaction. Additionally, it may act as a proton donor, donating protons to certain compounds in order to facilitate their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPT-3-TFMP are not well understood. However, it is believed that it may have an effect on the metabolism of certain compounds, as it is known to bind to certain enzymes. Additionally, it may have an effect on the production of certain hormones, as it is known to act as a proton donor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-DMPT-3-TFMP in lab experiments is its high reactivity, which makes it suitable for a variety of reactions. Additionally, it is relatively easy to synthesize and is not toxic, making it safe to use in the lab. However, there are some limitations to its use, such as the fact that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are many potential future directions for 5-DMPT-3-TFMP. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the development of new pharmaceutical drugs, as it is known to bind to certain enzymes and act as a proton donor. Finally, it could be used as a catalyst for a variety of chemical reactions, such as the synthesis of 3,5-dimethoxybenzyl alcohols and the oxidation of 3-trifluoromethylphenols.
Méthodes De Synthèse
5-DMPT-3-TFMP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-trifluoromethylphenol with 3,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces the desired 5-DMPT-3-TFMP product in high yields. Other methods of synthesis include the reaction of 3-trifluoromethylphenol with 3,5-dimethoxyphenylmagnesium bromide and the reaction of 3-trifluoromethylphenol with 3,5-dimethoxybenzyl bromide in the presence of a base.
Propriétés
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-5-10(6-14(8-13)21-2)9-3-11(15(16,17)18)7-12(19)4-9/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJMHTUXCSJYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686670 |
Source


|
| Record name | 3',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261921-20-3 |
Source


|
| Record name | 3',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


